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molecular formula C9H8F3NO B108308 Ethanone, 1-[3-(trifluoromethyl)phenyl]-, oxime CAS No. 99705-50-7

Ethanone, 1-[3-(trifluoromethyl)phenyl]-, oxime

Cat. No. B108308
M. Wt: 203.16 g/mol
InChI Key: QQGVWMIRCZEUBB-MLPAPPSSSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
USH0001809

Procedure details

To a three-neck indented, Morton style flask equipped with a sidearm for thermometer charged with 80 mL (240 mmol) of 3N sulfuric acid was added 10 mL (80 mmol) of 3-(trifluoromethyl)aniline (Aldrich Chemical Co.). The resulting suspension turned into a clear solution upon heating to 65° C. The solution was stirred vigorously and cooled to -5° C. using an acetone/ice bath to give a slurry. To the slurry was added a solution of 5.85 g (84.8 mmol) of sodium nitrite in 25 mL of water. The rate of addition was carefully adjusted so the internal reaction temperature was maintained between -5 and 0° C. The mixture was stirred at that temperature for 30 min. The diazonium thus obtained appears as a thin slurry. The slurry thickened when a solution of 20 g (244 mmol) of sodium acetate in 50 mL of water was added. Meanwhile, in another flask, 19 mL (320 mmol) of acetaldoxime, 1.50 g (8 mmol) of copper (II) acetate, 0.5 g (4 mmol) of sodium sulfite, and 20 g (244 mmol) of sodium acetate were combined and cooled to about 10° C. To this solution was added via a cannula or additional funnel the diazonium mixture. Immediate gas (N2) evolution was observed, and a two phase mixture (dark green oil and aqueous) was obtained. The mixture was stirred for 30 min before the reaction was worked up. To the mixture was added about 300 mL of toluene and the organic phase separated from the aqueous. The aqueous phase was extracted with another 100 mL of toluene. The combined toluene extracts (greenish color) were washed with 15% ammonium hydroxide solution (5×20 mL). Analysis using copper test strips from EM Science indicated the copper (I/II) content to be less than 10 ppm as compared to greater than 100 ppm before the ammonium hydroxide wash. The organic phase (orange color) was washed with 20 mL of brine and dried over magnesium sulfate. Removal of volatiles on the rotovap gave an orange oil which turned into a semi-solid upon fuirther drying on the vacuum pump to give 13.7 g (84%) of a solid product. In the analytical assay, it was found to contain 58.9% of the desired oxime product.
Quantity
80 mL
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step Two
Quantity
300 mL
Type
solvent
Reaction Step Three
Quantity
10 mL
Type
reactant
Reaction Step Four
Quantity
5.85 g
Type
reactant
Reaction Step Five
Name
Quantity
25 mL
Type
solvent
Reaction Step Five
[Compound]
Name
diazonium
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
20 g
Type
reactant
Reaction Step Seven
Name
acetaldoxime
Quantity
19 mL
Type
reactant
Reaction Step Eight
Quantity
20 g
Type
reactant
Reaction Step Eight
Quantity
1.5 g
Type
catalyst
Reaction Step Eight
Quantity
0.5 g
Type
catalyst
Reaction Step Eight
[Compound]
Name
diazonium
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Nine
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Ten
Name
solid
Yield
84%

Identifiers

REACTION_CXSMILES
S(=O)(=O)(O)O.[F:6][C:7]([F:16])([F:15])[C:8]1[CH:9]=[C:10]([CH:12]=[CH:13][CH:14]=1)N.N([O-])=O.[Na+].C([O-])(=O)C.[Na+].[CH:26](=[N:28][OH:29])[CH3:27].N#N>O.C([O-])(=O)C.[Cu+2].C([O-])(=O)C.S([O-])([O-])=O.[Na+].[Na+].C1(C)C=CC=CC=1>[F:6][C:7]([F:16])([F:15])[C:8]1[CH:9]=[C:10]([C:26](=[N:28][OH:29])[CH3:27])[CH:12]=[CH:13][CH:14]=1 |f:2.3,4.5,9.10.11,12.13.14|

Inputs

Step One
Name
Quantity
80 mL
Type
reactant
Smiles
S(O)(O)(=O)=O
Step Two
Name
Quantity
50 mL
Type
solvent
Smiles
O
Step Three
Name
Quantity
300 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Four
Name
Quantity
10 mL
Type
reactant
Smiles
FC(C=1C=C(N)C=CC1)(F)F
Step Five
Name
Quantity
5.85 g
Type
reactant
Smiles
N(=O)[O-].[Na+]
Name
Quantity
25 mL
Type
solvent
Smiles
O
Step Six
Name
diazonium
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Seven
Name
Quantity
20 g
Type
reactant
Smiles
C(C)(=O)[O-].[Na+]
Step Eight
Name
acetaldoxime
Quantity
19 mL
Type
reactant
Smiles
C(C)=NO
Name
Quantity
20 g
Type
reactant
Smiles
C(C)(=O)[O-].[Na+]
Name
Quantity
1.5 g
Type
catalyst
Smiles
C(C)(=O)[O-].[Cu+2].C(C)(=O)[O-]
Name
Quantity
0.5 g
Type
catalyst
Smiles
S(=O)([O-])[O-].[Na+].[Na+]
Step Nine
Name
diazonium
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Ten
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N#N

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
65 °C
Stirring
Type
CUSTOM
Details
The solution was stirred vigorously
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
To a three-neck indented, Morton style flask equipped with a sidearm for thermometer
TEMPERATURE
Type
TEMPERATURE
Details
cooled to -5° C.
CUSTOM
Type
CUSTOM
Details
to give a slurry
ADDITION
Type
ADDITION
Details
The rate of addition
TEMPERATURE
Type
TEMPERATURE
Details
was maintained between -5 and 0° C
STIRRING
Type
STIRRING
Details
The mixture was stirred at that temperature for 30 min
Duration
30 min
ADDITION
Type
ADDITION
Details
was added
TEMPERATURE
Type
TEMPERATURE
Details
cooled to about 10° C
CUSTOM
Type
CUSTOM
Details
a two phase mixture (dark green oil and aqueous) was obtained
STIRRING
Type
STIRRING
Details
The mixture was stirred for 30 min before the reaction
Duration
30 min
CUSTOM
Type
CUSTOM
Details
the organic phase separated from the aqueous
EXTRACTION
Type
EXTRACTION
Details
The aqueous phase was extracted with another 100 mL of toluene
WASH
Type
WASH
Details
were washed with 15% ammonium hydroxide solution (5×20 mL)
WASH
Type
WASH
Details
wash
WASH
Type
WASH
Details
The organic phase (orange color) was washed with 20 mL of brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
CUSTOM
Type
CUSTOM
Details
Removal of volatiles on the rotovap
CUSTOM
Type
CUSTOM
Details
gave an orange oil which
CUSTOM
Type
CUSTOM
Details
upon fuirther drying on the vacuum pump

Outcomes

Product
Name
solid
Type
product
Smiles
FC(C=1C=C(C=CC1)C(C)=NO)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 13.7 g
YIELD: PERCENTYIELD 84%
YIELD: CALCULATEDPERCENTYIELD 84.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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